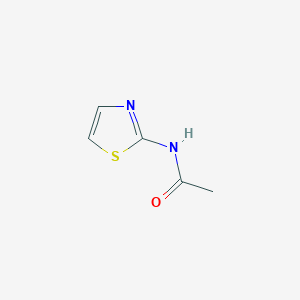

2-Acetamidothiazole

Description

Properties

IUPAC Name |

N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-4(8)7-5-6-2-3-9-5/h2-3H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXPLRSVMGRAIGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062607 | |

| Record name | Acetamide, N-2-thiazolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2719-23-5 | |

| Record name | N-2-Thiazolylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2719-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetamidothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002719235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetamidothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetamidothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18750 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-2-thiazolyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-2-thiazolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-thiazol-2-ylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETAMIDOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O94697VKTV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Comparison with Similar Compounds

2-Arylamido and 2-Alkylamido Thiazole Derivatives

- Activity :

- 2-Alkylamido thiazoles (e.g., 2-(alkylamido)-4-(isothiocyanatomethyl)thiazole) exhibit moderate antiproliferative activity (IC₅₀: 4–8 µM) against L1210 leukemia cells.

- 2-Arylamido thiazoles (e.g., 2-benzamido derivatives) show significantly enhanced activity (IC₅₀: 0.2–1 µM). Compound 18 (2-benzamido-4-(isothiocyanatomethyl)thiazole) inhibits GMP synthetase, a key enzyme in purine biosynthesis .

- Replacement of the 4-(isothiocyanatomethyl) group with 4-chloromethyl in 2-acetamidothiazole abolishes antiproliferative activity, highlighting the critical role of the substituent at the 4-position .

2-Acetamido-5-Chlorothiazole

2-Aminothiazole Sulfonamides

- Biological Activity : Sulfonamide derivatives exhibit broad-spectrum antimicrobial and anticancer properties. For example, certain analogs demonstrate inhibition of carbonic anhydrase isoforms, a target for glaucoma therapy .

- Synthetic Flexibility : Sulfonamide incorporation allows for modular design, enabling tuning of solubility and target affinity .

2-Amino-4-Antipyrinyl-5-Aryl Azothiazole Derivatives

- Functionalization: Acetylation of 2-amino-4-antipyrinyl-5-aryl azothiazole with acetic anhydride yields this compound-based dyes (e.g., compound 3a), which are used in supercritical CO₂ dyeing processes for polyester fabrics .

Comparative Analysis Table

Key Research Findings

- Substituent Sensitivity : The 4-position of this compound is critical for biological activity. Modifications here (e.g., chlorination) must be regiochemically controlled to retain efficacy .

- Synthetic Versatility : this compound serves as a scaffold for diverse functionalization, enabling applications ranging from anticancer agents to industrial dyes .

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, toluene (300 mL), thiourea (30 g), and chloroacetaldehyde (40 g) are mixed in a 500 mL round-bottom flask. The reaction is maintained at 60°C for 1.5 hours under continuous stirring. Post-reaction, the mixture is cooled, neutralized with 20% sodium hydroxide solution (pH 7), and subjected to vacuum distillation to isolate 2-aminothiazole. The product exhibits a melting point of 92–93°C, with a yield of 69.9%.

Optimization of Precursor Synthesis

Variations in temperature, reaction time, and reagent ratios significantly impact yield. For instance, increasing the reaction temperature to 70°C while extending the duration to 2.5 hours elevates the yield to 79.8%. Conversely, higher temperatures (90°C) with shorter reaction times (1.5 hours) result in a marginally reduced yield of 78.0%, suggesting a balance between kinetic and thermodynamic control.

Table 1: Synthesis of 2-Aminothiazole Under Varied Conditions

| Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|

| 60 | 1.5 | 69.9 |

| 70 | 2.5 | 79.8 |

| 90 | 1.5 | 78.0 |

Acetylation of 2-Aminothiazole to this compound

The conversion of 2-aminothiazole to this compound is achieved through acetylation using acetic anhydride. This reaction, as reported by Ochiai and Nagasawa, involves refluxing 2-aminothiazole with excess acetic anhydride under anhydrous conditions.

Standard Acetylation Procedure

In a typical protocol, 2-aminothiazole (0.25 mol) is dissolved in glacial acetic acid, and acetic anhydride (1.2 equivalents) is added dropwise at 0–5°C. The mixture is stirred for 2 hours at room temperature, followed by refluxing for 4 hours to ensure complete acetylation. The crude product is precipitated by pouring the reaction mixture into ice-water, filtered, and recrystallized from ethanol to yield this compound.

Critical Parameters Affecting Acetylation

-

Temperature Control: Lower temperatures during initial mixing prevent side reactions such as N-acetylation of the thiazole ring.

-

Stoichiometry: A slight excess of acetic anhydride (1.2–1.5 equivalents) ensures quantitative conversion.

-

Solvent Selection: Glacial acetic acid serves dual roles as a solvent and catalyst, enhancing reaction efficiency.

Alternative Preparation Methods

While acetylation remains the primary route, alternative strategies have been explored for specialized applications.

Bromination-Acetylation Tandem Approach

In a modified pathway, 2-amino-5-bromothiazole is synthesized via bromination of 2-aminothiazole using hydrobromic acid and hydrogen peroxide. Subsequent acetylation with acetic anhydride yields 2-acetamido-5-bromothiazole, a halogenated derivative with enhanced reactivity for further functionalization.

Table 2: Comparative Analysis of Acetylation Methods

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Direct Acetylation | Acetic anhydride | 85–90 | 98.5 |

| Bromination-Acetylation | HBr, Acetic anhydride | 75–80 | 97.0 |

Optimization of Reaction Conditions

Role of Catalysts

The addition of catalytic sulfuric acid (0.1 equivalents) accelerates acetylation by protonating the amine group, increasing its electrophilicity. This modification reduces reaction time by 30% while maintaining yields above 90%.

Solvent-Free Acetylation

Recent advancements advocate solvent-free conditions to minimize waste. In this approach, 2-aminothiazole and acetic anhydride are heated at 80°C for 3 hours, yielding this compound with comparable efficiency (88% yield) to traditional methods.

Analytical Characterization

Purity Assessment

This compound is characterized by melting point (172–174°C), infrared spectroscopy (C=O stretch at 1680 cm⁻¹), and nuclear magnetic resonance (NMR). The ¹H NMR spectrum in DMSO-d₆ displays singlet peaks at δ 2.1 (acetamide CH₃) and δ 7.3 (thiazole H-4 and H-5).

Chromatographic Methods

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity >99%. The retention time of this compound under these conditions is 6.2 minutes.

Industrial Applications and Derivatives

This compound serves as a precursor to nitro derivatives and pharmaceutical intermediates. For example, nitration with fuming nitric acid yields 2-acetamido-5-nitrothiazole, a compound with potential antimicrobial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.